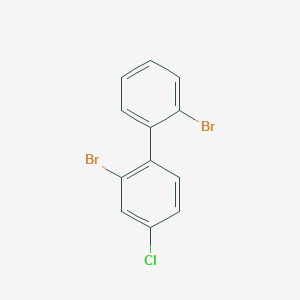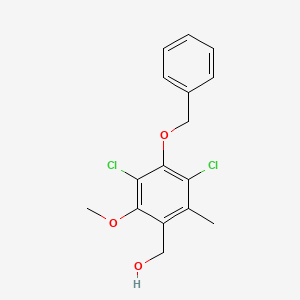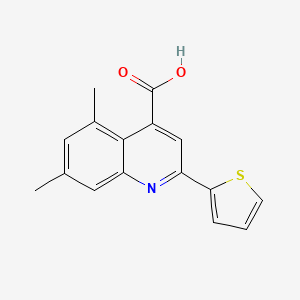
5,7-Dimethyl-2-(thiophen-2-YL)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid: is a heterocyclic compound that features a quinoline core substituted with a thiophene ring and carboxylic acid group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and thiophene moieties in its structure suggests it may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-acetylthiophene with 2-amino-3,5-dimethylbenzoic acid under acidic conditions to form the quinoline ring. This is followed by oxidation and cyclization steps to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, it serves as a probe to study the interactions of quinoline and thiophene derivatives with biological targets, such as enzymes and receptors.
Industry: In the industrial sector, the compound may be used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.
作用机制
The mechanism of action of 5,7-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the thiophene ring may interact with protein active sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Quinoline-4-carboxylic acid: Lacks the thiophene ring, which may result in different biological activity.
2-(Thiophen-2-yl)quinoline: Lacks the carboxylic acid group, affecting its solubility and reactivity.
5,7-Dimethylquinoline: Lacks both the thiophene ring and carboxylic acid group, leading to distinct chemical properties.
Uniqueness: The combination of the quinoline core, thiophene ring, and carboxylic acid group in 5,7-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C16H13NO2S |
|---|---|
分子量 |
283.3 g/mol |
IUPAC 名称 |
5,7-dimethyl-2-thiophen-2-ylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H13NO2S/c1-9-6-10(2)15-11(16(18)19)8-12(17-13(15)7-9)14-4-3-5-20-14/h3-8H,1-2H3,(H,18,19) |
InChI 键 |
OABHMPWGCXWMTD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=CC(=NC2=C1)C3=CC=CS3)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Stannane, trimethyl[3-(methylthio)-2-thienyl]-](/img/structure/B15198498.png)
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride](/img/structure/B15198509.png)


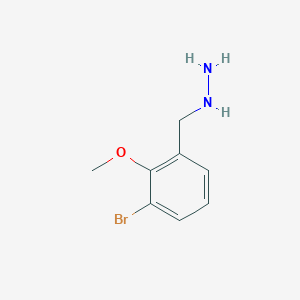
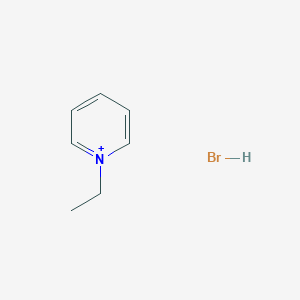
![2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B15198527.png)


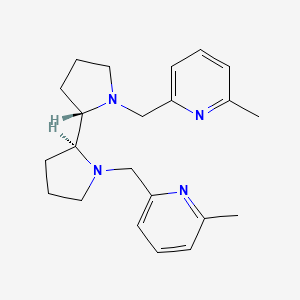
![2,7-dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B15198551.png)
